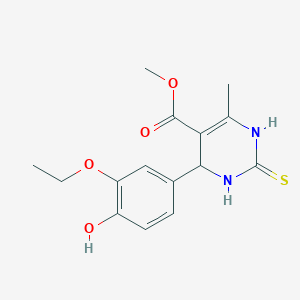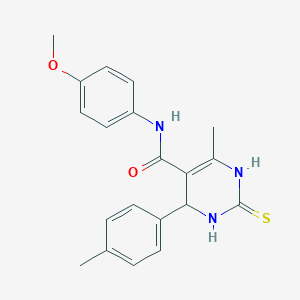![molecular formula C18H13FN4O3S B243155 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243155.png)
6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. It has shown promising results in scientific research applications, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism of action of 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDKs, which are key regulators of the cell cycle. The compound binds to the ATP-binding site of CDKs and prevents their activity, leading to cell cycle arrest and apoptosis. Additionally, it induces DNA damage by increasing the levels of reactive oxygen species (ROS) and inhibiting the activity of DNA repair enzymes.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been found to exhibit anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. The compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potent anticancer activity against various cancer cell lines. It also exhibits anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain. However, the compound has not yet been tested in clinical trials, and its toxicity and pharmacokinetic properties are not fully understood.
Direcciones Futuras
Future research on 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one could focus on its potential as a cancer treatment. Further studies could investigate its efficacy in animal models and its toxicity and pharmacokinetic properties. Other potential applications of the compound could include the treatment of inflammatory diseases and pain. Additionally, the development of analogs with improved potency and selectivity could be explored.
Métodos De Síntesis
The synthesis of 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 4-fluorophenylhydrazine, 1-phenyl-3-methyl-1H-pyrazol-5-amine, and dimethylsulfoxide (DMSO) in the presence of a catalyst such as copper(I) iodide. The reaction mixture is heated under reflux conditions for several hours, followed by purification using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
Several studies have investigated the potential of 6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one in cancer treatment. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of cyclin-dependent kinases (CDKs) and inducing DNA damage.
Propiedades
Fórmula molecular |
C18H13FN4O3S |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13FN4O3S/c1-27(25,26)18-14-16(23(22-18)13-5-3-2-4-6-13)20-15(21-17(14)24)11-7-9-12(19)10-8-11/h2-10,22H,1H3 |
Clave InChI |
LVDAPGYUXZIDQN-UHFFFAOYSA-N |
SMILES isomérico |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC=C(C=C3)F)N(N1)C4=CC=CC=C4 |
SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC=C(C=C3)F)N(N1)C4=CC=CC=C4 |
SMILES canónico |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC=C(C=C3)F)N(N1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243078.png)




![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)
![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)